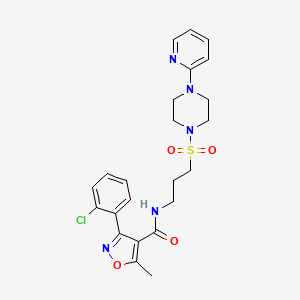
3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O4S and its molecular weight is 504. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Binding Analysis
Molecular interaction studies of compounds structurally similar to "3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide" have focused on their binding affinities and mechanisms with various receptors. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore modeling, it was demonstrated how specific molecular conformations and interactions contribute to its activity at the receptor site (J. Shim et al., 2002).
Synthesis and Evaluation of Derivatives
The synthesis of new heterocyclic derivatives based on piperidinyl and pyrazole scaffolds has been explored for potential drug candidates targeting diseases like Alzheimer’s. For instance, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate their drug candidacy, showcasing the diverse chemical manipulations possible for compounds related to the one (A. Rehman et al., 2018).
Anticancer and Antipsychotic Potentials
Several studies have focused on the anticancer and antipsychotic potentials of compounds structurally analogous to "3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide". For example, diaryl dihydropyrazole-3-carboxamides were synthesized and evaluated for their in vivo antiobesity activity, which is attributed to CB1 receptor antagonism. This research indicates the potential therapeutic applications of these compounds in treating conditions related to the cannabinoid system (Brijesh Kumar Srivastava et al., 2007).
Novel Synthesis Techniques and Characterization
Research has also explored novel synthesis techniques and the characterization of related compounds. For instance, the facile synthesis and ex-vivo and in vitro screening of a sulfonamide derivative of a biaryl pyrazole compound similar to SR141716 showed insights into the effects of molecular modifications on CB1 receptor antagonism. This highlights the ongoing efforts to understand and improve the pharmacological profiles of these compounds through chemical modifications (Brijesh Kumar Srivastava et al., 2008).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O4S/c1-17-21(22(27-33-17)18-7-2-3-8-19(18)24)23(30)26-11-6-16-34(31,32)29-14-12-28(13-15-29)20-9-4-5-10-25-20/h2-5,7-10H,6,11-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJDFGGPXXPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)

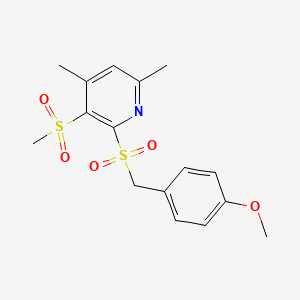
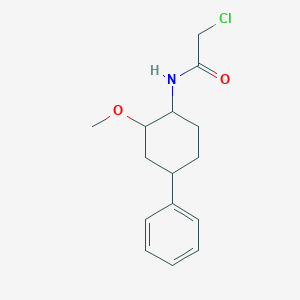
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)
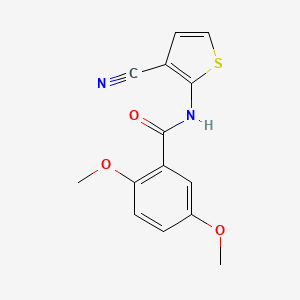
![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)
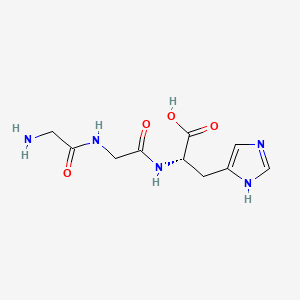
![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)